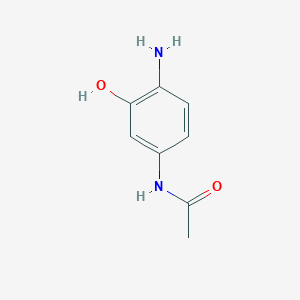
n-(4-Amino-3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of acetanilide and is structurally related to paracetamol (acetaminophen). This compound is known for its analgesic and antipyretic properties, making it a significant molecule in pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Carbonylation of Nitrobenzene: : One of the methods to synthesize N-(4-Amino-3-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene. This process uses palladium (II) complexes as catalysts. The reaction is carried out in dilute acetic acid as a solvent, leading to the formation of N-(4-hydroxyphenyl)acetamide with high selectivity .
-
Acid-Catalyzed Reaction: : Another method involves the acid-catalyzed reaction of p-aminophenol with acetic anhydride. This reaction proceeds through nucleophilic addition, where the nitrogen atom of p-aminophenol attacks the carbonyl group of acetic anhydride, forming an intermediate that undergoes further elimination to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multistep procedures with raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to sustainability, low overall yield, and severe effluent problems .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(4-Amino-3-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Formation of the amino group.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(4-Amino-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Known for its analgesic and antipyretic effects, making it a key ingredient in pain relief medications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(4-Amino-3-hydroxyphenyl)acetamide involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for pain and inflammation. This inhibition leads to its analgesic and antipyretic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paracetamol (Acetaminophen): Structurally similar, with a hydroxyl group in the para position.
Phenacetin: Another acetanilide derivative with analgesic properties.
Aspirin (Acetylsalicylic Acid): An analgesic and anti-inflammatory compound with a different mechanism of action.
Uniqueness
N-(4-Amino-3-hydroxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the aromatic ring. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
129697-50-3 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N-(4-amino-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11) |
Clé InChI |
BKEFUBHXUTWQED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)


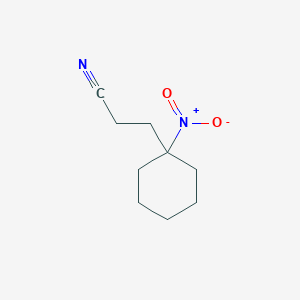
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
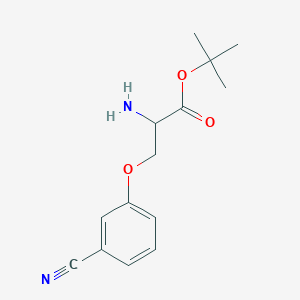
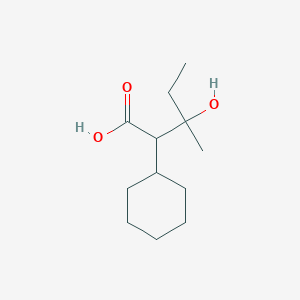
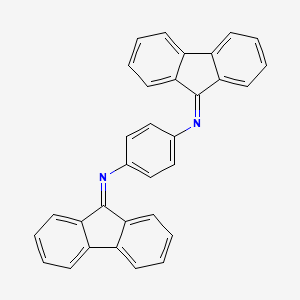
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)

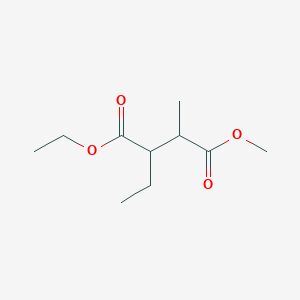
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
